2-(4-chlorophenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
Description
The compound 2-(4-chlorophenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide features a chlorophenoxy group attached to an acetamide backbone, which is further substituted with a phenyltetrazole moiety via a methyl linker. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., triazole/tetrazole-containing acetamides) highlight key characteristics:
- Core structure: The acetamide group (-NHCO-) serves as a common scaffold in medicinal chemistry, enabling hydrogen bonding and interactions with biological targets.
- Tetrazole ring: The 1-phenyl-1H-tetrazole substituent is a nitrogen-rich heterocycle known for metabolic stability and bioisosteric replacement of carboxylic acids .
- 4-Chlorophenoxy group: This electron-withdrawing substituent may enhance lipophilicity and influence pharmacokinetics compared to non-halogenated analogs.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c17-12-6-8-14(9-7-12)24-11-16(23)18-10-15-19-20-21-22(15)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRUBYLLRORYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide (CAS Number: 921075-03-8) is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 343.77 g/mol. The structure features a chlorophenoxy group and a tetrazole moiety that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.77 g/mol |
| CAS Number | 921075-03-8 |
Biological Activity Overview
Research indicates that compounds containing the tetrazole and chlorophenoxy groups exhibit various biological activities, including:
1. Antitumor Activity
Studies have shown that similar compounds with tetrazole structures demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have been reported to inhibit cell proliferation effectively, with IC50 values often in the low micromolar range .
2. Anticonvulsant Properties
Compounds related to this structure have been evaluated for anticonvulsant activity. In particular, SAR studies suggest that modifications in the phenyl ring can enhance anticonvulsant efficacy, indicating that this compound may also possess similar properties .
3. Osteoclastogenesis Inhibition
A related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide , was found to inhibit osteoclastogenesis significantly. It altered mRNA expressions of osteoclast-specific markers and blocked mature osteoclast formation in vitro, suggesting potential applications in treating osteolytic disorders .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound.
Case Study 1: Antitumor Efficacy
A study reported on a series of tetrazole derivatives showing potent cytotoxicity against A431 and Jurkat cell lines. The presence of electron-donating groups on the phenyl ring was crucial for enhancing activity. The best-performing compound demonstrated an IC50 value significantly lower than standard chemotherapy agents like doxorubicin .
Case Study 2: Inhibition of Osteoclast Formation
Research highlighted the efficacy of PPOAC-Bz (a related compound) in preventing bone loss in ovariectomized rats by inhibiting osteoclast formation. This suggests that compounds with similar structures could be explored for osteoporosis treatment .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Chlorophenoxy Group : Enhances binding affinity and biological activity.
- Tetrazole Moiety : Contributes to increased potency against various biological targets.
The presence of specific substituents on the phenyl ring can modulate the activity significantly. For instance, introducing electron-donating groups tends to improve cytotoxicity against cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related acetamide derivatives:
Key Observations :
- Tetrazole vs. Triazole : Tetrazoles (e.g., target compound, ) exhibit higher aromatic stability and metabolic resistance compared to triazoles (e.g., ), which may influence drug half-life .
- Substituent Effects: The 4-chlorophenoxy group in the target compound differs from sulfanyl () or naphthalenyloxy () groups, impacting solubility and electronic properties. Chlorophenoxy derivatives generally show higher logP values than sulfanyl analogs.
- Biological Activity : While the target compound’s activity is unspecified, structural analogs like 3.1.3 (thiazole derivative) demonstrate potent antitumor effects, suggesting that heterocyclic substituents (e.g., benzothiazole) are critical for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
